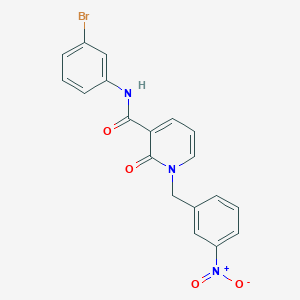

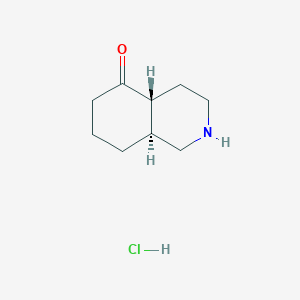

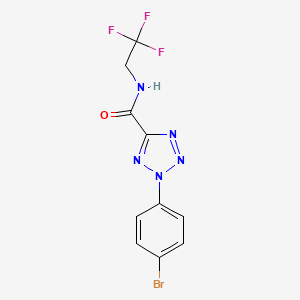

![molecular formula C29H28N6O3S B2864388 5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-20-5](/img/structure/B2864388.png)

5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This usually includes the IUPAC name, other names, and structural formula of the compound.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopy.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products formed.Physical And Chemical Properties Analysis

This involves detailing properties like the compound’s melting and boiling points, solubility, density, and chemical stability.科学的研究の応用

Synthesis and Antimicrobial Activities

Several studies have focused on the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding some compounds with good to moderate activities against test microorganisms. This research emphasizes the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Pharmacokinetics and Drug Conjugation

Research by Блаженникова et al. (2015) compared the pharmacokinetics of levofloxacin, triazavirine, and a conjugate derived from them, highlighting the conjugate's improved bioavailability and reduced elimination rate. This study indicates the role of triazole derivatives in enhancing the pharmacological profiles of existing drugs through conjugation, suggesting potential applications in optimizing drug formulations for better therapeutic efficacy (Блаженникова et al., 2015).

Antioxidant Activities and Glucosidase Inhibition

Özil et al. (2018) explored the synthesis of benzimidazoles containing piperazine or morpholine skeletons, including antioxidant activities and glucosidase inhibition potential. The study provides insight into the diverse biological activities of heterocyclic compounds incorporating the piperazine unit, similar to the structure of interest, underscoring their relevance in developing agents with antioxidant properties and potential applications in diabetes management (Özil et al., 2018).

Antitumor Activity and Cellular Apoptosis Induction

Safari et al. (2020) synthesized novel triazolo[1,5-a]pyrimidine derivatives and evaluated their anti-tumor activities on various cancer cells, highlighting the potential of such compounds in inducing cellular apoptosis and inhibiting the epithelial-to-mesenchymal transition process. This study exemplifies the therapeutic potential of triazole and related heterocyclic compounds in cancer treatment through mechanisms involving apoptosis and the modulation of cellular processes critical to cancer progression (Safari et al., 2020).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling it.

将来の方向性

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.

特性

IUPAC Name |

5-[(4-benzhydrylpiperazin-1-yl)-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N6O3S/c1-20-30-29-34(31-20)28(36)27(39-29)26(23-12-14-24(15-13-23)35(37)38)33-18-16-32(17-19-33)25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25-26,36H,16-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSPKXXMIDCENZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

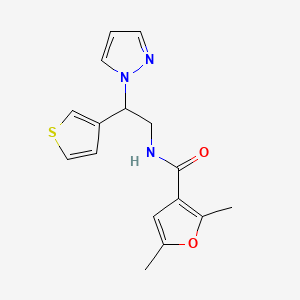

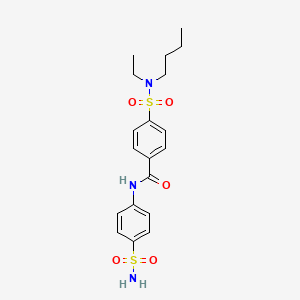

![3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2864307.png)

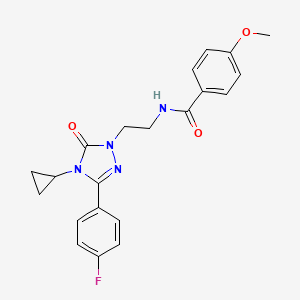

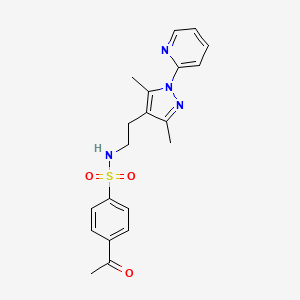

![N-[[4-(2-Aminoethyl)phenyl]methyl]-2,4,6-trimethyloxane-4-carboxamide;hydrochloride](/img/structure/B2864310.png)

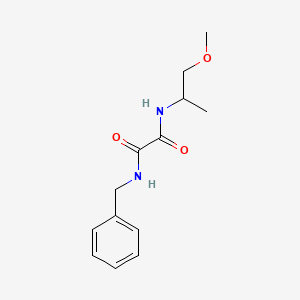

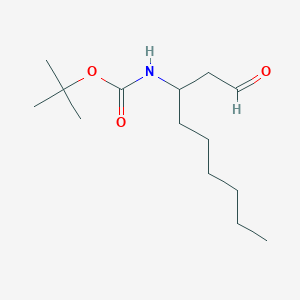

![Tert-butyl N-[2-amino-3-(3-bromophenyl)propyl]carbamate](/img/structure/B2864322.png)

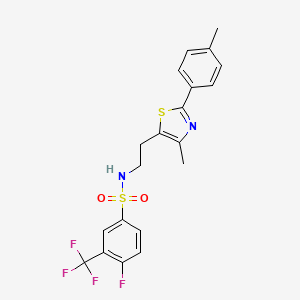

![2-chloro-6-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2864326.png)